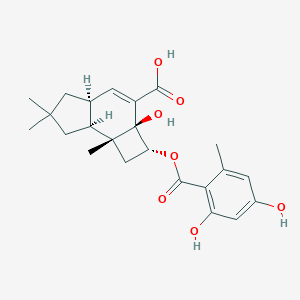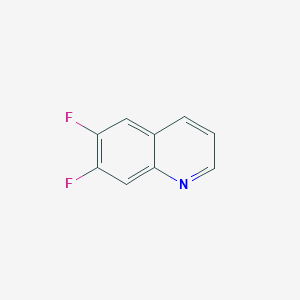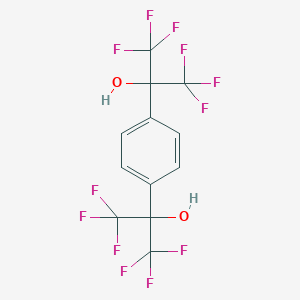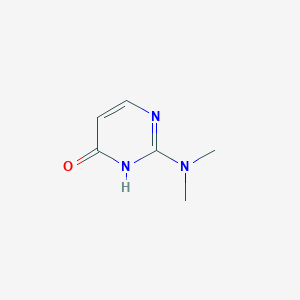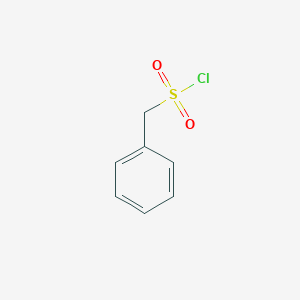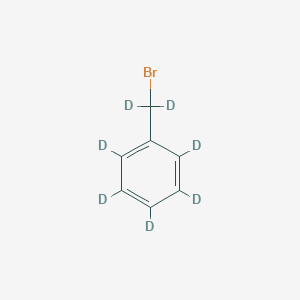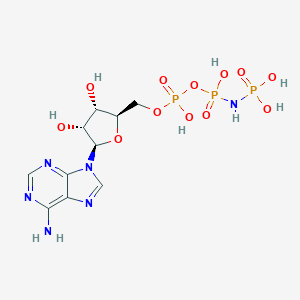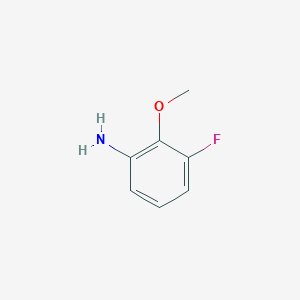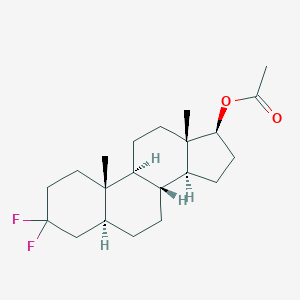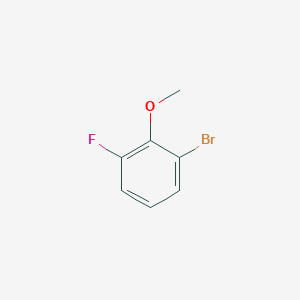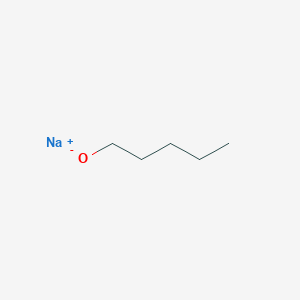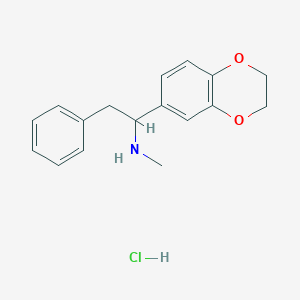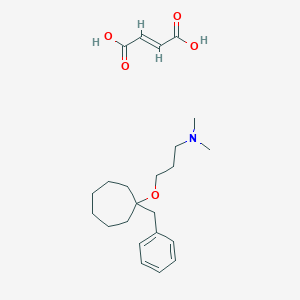
Bencyclane fumarate
概要
説明
フマル酸ベンシクランは、血管拡張作用、抗けいれん作用、血小板凝集抑制作用で知られる薬理学的化合物です . 主に末梢循環障害の治療に使用され、その他にも有用な薬理作用を持つ可能性があります . この化合物の作用機序は、カルシウムチャネルの阻害に関与している可能性があります .
製造方法
合成経路と反応条件
ベンシクランの合成は、2段階のプロセスで行われます。 最初のステップは、ベンジルマグネシウムブロミドをスベロンにグリニャール反応させることで、1-ベンジルシクロヘプタノールを生成します . 2番目のステップでは、3-ジメチルアミノプロピルクロリドとのウィリアムソンエーテル合成により、ベンシクランの合成が完了します .
工業生産方法
フマル酸ベンシクランの工業生産方法は、一般的に同じ合成経路を採用していますが、規模が大きくなります。 このプロセスには、中間体の調製と、制御された条件下での最終生成物への変換が含まれ、高い収率と純度を保証します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bencyclane involves a two-step process. The first step is the Grignard addition of benzylmagnesium bromide to suberone, which produces 1-benzylcycloheptanol . The second step involves a Williamson ether synthesis with 3-dimethylaminopropyl chloride to complete the synthesis of bencyclane .
Industrial Production Methods
Industrial production methods for bencyclane fumarate typically involve the same synthetic routes but on a larger scale. The process includes the preparation of intermediates, followed by their conversion into the final product under controlled conditions to ensure high yield and purity .
化学反応の分析
反応の種類
フマル酸ベンシクランは、以下の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて様々な酸化生成物を形成します。
還元: 還元反応は、化合物の構造を修飾するために実行できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなどの酸化に使用)、還元剤(水素化リチウムアルミニウムなどの還元に使用)、様々な求核剤(置換反応に使用)などがあります .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により、様々なヒドロキシ化誘導体が生成され、置換反応により、様々な置換類似体が生成される可能性があります .
科学研究への応用
フマル酸ベンシクランは、様々な科学研究で応用されています。
科学的研究の応用
Bencyclane fumarate has a wide range of scientific research applications:
作用機序
フマル酸ベンシクランの作用機序は、血管壁の平滑筋細胞へのカルシウムイオン流入の阻害に関与しています . カルシウムチャネルを遮断することで、この化合物は血管の拡張を促進し、血流を強化し、血管抵抗を減らし、組織への酸素供給を改善します .
類似の化合物との比較
フマル酸ベンシクランは、他の血管拡張薬や抗けいれん薬と比較することができます。
クロフェンシクラン: ベンシクランと同様に、クロフェンシクランは血管拡張作用で知られていますが、化学構造が異なります.
ペントキシベリン: 主に鎮咳薬として使用される、同様の薬理作用を持つ別の化合物です.
フマル酸ベンシクランは、血管拡張作用、抗けいれん作用、血小板凝集抑制作用の独特の組み合わせを持つため、研究および臨床応用の両方において汎用性の高い化合物となっています .
類似化合物との比較
Bencyclane fumarate can be compared with other vasodilatory and antispasmodic compounds:
Clofenciclan: Similar to bencyclane, clofenciclan is used for its vasodilatory properties but has a different chemical structure.
Pentoxyverine: Another compound with similar pharmacological effects, used primarily as an antitussive.
This compound is unique due to its specific combination of vasodilatory, antispasmodic, and platelet aggregation inhibitory properties, making it a versatile compound in both research and clinical applications .
特性
IUPAC Name |
3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTKNZAMFRGXCG-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14286-84-1 | |
| Record name | 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14286-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bencyclane fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENCYCLANE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bencyclane Fumarate impact patients with claudication?
A1: Research indicates that this compound, when combined with treadmill exercise, effectively elongated the claudication distance in patients with peripheral occlusive arterial disease []. The study observed an 88% improvement in claudication distance after 12 weeks of treatment with this compound and treadmill exercise compared to other groups. This suggests a potential synergistic effect of the drug and exercise in improving peripheral circulation.
Q2: What are the metabolic pathways of this compound in humans and rats?
A2: Studies show that this compound is metabolized into two primary metabolites in both rats and humans: cis-1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-hydroxycycloheptane (Metabolite I) and 1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-oxocycloheptane (Metabolite II) [, ]. Notably, Metabolite I was found to be a major metabolite in humans, constituting 23.5% of the administered dose excreted in urine within 24 hours [, ].
Q3: How stable is this compound under different conditions?
A3: this compound exhibits pH-dependent hydrolysis. Research demonstrates that its degradation follows pseudo-first-order kinetics, with faster hydrolysis observed in acidic conditions []. Inclusion complexes with cyclodextrins, specifically β-CD and γ-CD, significantly improved the stability of this compound in acidic media (pH 1.2) [].
Q4: Are there analytical methods to quantify this compound in biological samples?
A4: Yes, a radioimmunoassay (RIA) has been developed to measure this compound concentrations in human serum []. This method demonstrated high sensitivity, detecting concentrations as low as 1.0 ng/ml. Importantly, the RIA exhibited minimal cross-reactivity with this compound metabolites, ensuring accurate drug quantification []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to analyze serum samples from individuals administered this compound, showing a strong correlation with RIA results [].
Q5: What is the impact of this compound on liver function after hypothermic storage?
A5: Research suggests that this compound may offer protective effects against damage caused by hypothermic storage in rat livers []. The study observed that this compound partially prevented the increase in TBARS (a marker of lipid peroxidation) and the decrease in antioxidant enzyme activity in livers subjected to cold storage, indicating a reduction in oxidative stress.
Q6: Can this compound protect against intestinal ischemia-reperfusion injury?
A6: While the research on this topic is ongoing, preliminary findings suggest a potential protective role for this compound against intestinal ischemia-reperfusion injury in rats []. This protective effect is attributed to the drug's ability to modulate oxygen radical formation and subsequent inflammatory responses, key contributors to tissue damage in such conditions [].
Q7: What are the advantages of using cyclodextrin complexes of this compound?
A7: Formulating this compound with cyclodextrins presents several pharmaceutical advantages. These complexes enhance the drug's water solubility, significantly improving its dissolution rate []. Moreover, cyclodextrin complexation effectively masks the bitter taste inherent to this compound, increasing patient acceptability []. This approach highlights the potential of cyclodextrins in optimizing drug formulations for improved therapeutic outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


